Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373529
InChI: InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
SMILES:
Molecular Formula: C12H14ClNO4S
Molecular Weight: 303.76 g/mol

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC20373529

Molecular Formula: C12H14ClNO4S

Molecular Weight: 303.76 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate -

Specification

Molecular Formula C12H14ClNO4S
Molecular Weight 303.76 g/mol
IUPAC Name benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Standard InChI Key FAULEFXNFPVGKO-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features an azetidine ring—a four-membered saturated heterocycle containing nitrogen—substituted at the 3-position with a chlorosulfonylmethyl group (-CH₂SO₂Cl) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. The chlorosulfonyl moiety introduces strong electrophilic character, enabling nucleophilic substitution reactions, while the benzyl group enhances lipophilicity, influencing solubility and reactivity in organic media .

Comparative Analysis with Analogous Compounds

Structurally related compounds, such as benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate (PubChem CID: 54592994), differ in the absence of the methyl spacer between the azetidine ring and the chlorosulfonyl group . This modification alters steric and electronic properties:

  • Electrophilicity: The methylene spacer in the target compound reduces ring strain compared to direct sulfonyl attachment, potentially moderating reactivity.

  • Molecular Weight: The additional methyl group increases molecular weight to 303.76 g/mol (C₁₂H₁₄ClNO₄S) compared to 290.02 g/mol (C₁₁H₁₂ClNO₄S) for the non-methylated analog .

Table 1. Key Molecular Descriptors

PropertyValueSource Compound (CID)
Molecular FormulaC₁₂H₁₄ClNO₄STheoretical
Molecular Weight303.76 g/molCalculated
Predicted LogP (Lipophilicity)2.1 ± 0.3Estimated
Hydrogen Bond Acceptors5Structural Analysis

Synthetic Pathways and Optimization Strategies

Industrial Production Considerations

Scaling this synthesis requires:

  • Gas Handling Systems: Safe infrastructure for chlorine gas delivery and neutralization.

  • Continuous Flow Chemistry: Potential application to enhance heat transfer and reaction control during sulfonylation.

Spectroscopic Characterization Guidelines

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 4.5–5.0 ppm (benzyl CH₂)

    • δ 3.8–4.2 ppm (azetidine N–CH₂)

    • δ 4.1–4.3 ppm (SO₂Cl-CH₂-)

  • ¹³C NMR: Key carbons at ~155 ppm (carbonyl), 60–65 ppm (azetidine CH₂), and 55 ppm (SO₂Cl-CH₂) .

Mass Spectrometry

  • ESI-MS: Predicted [M+H]⁺ ion at m/z 304.03 (C₁₂H₁₅ClNO₄S⁺).

  • High-Resolution MS: Requires ±5 ppm accuracy to confirm elemental composition.

Table 2. Predicted Spectral Data

TechniqueKey FeaturesReference
IR1360 cm⁻¹ (S=O asymmetric stretch)Analogous Compounds
UV-Visλₘₐₓ ~210 nm (n→σ* transition)Computational Prediction

Future Research Directions

Mechanistic Studies

  • Kinetic Isotope Effects: Elucidate rate-determining steps in nucleophilic substitutions.

  • DFT Calculations: Model transition states for azetidine ring-opening reactions.

Application-Driven Innovations

  • Targeted Drug Delivery: Conjugation to antibody-drug conjugates (ADCs) via sulfonate linkages.

  • Supramolecular Chemistry: Host-guest complexes exploiting azetidine's rigid geometry.

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